![molecular formula C21H18N2O3 B214508 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214508.png)
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of indole derivatives and has been found to have several interesting properties that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to work by interacting with specific proteins or enzymes in cells, which can lead to changes in cellular processes. Its ability to act as a fluorescent probe for ROS is thought to be due to its ability to undergo oxidation, which results in a change in its fluorescent properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one are still being studied. However, it has been found to have a low toxicity profile and does not appear to have any significant effects on cell viability or proliferation at low concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is its ability to act as a fluorescent probe for ROS. This makes it a valuable tool for studying oxidative stress in cells. However, one limitation of its use is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Future Directions
There are several potential future directions for research involving 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. One area of research could involve its use in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders. Another potential direction could involve further studies of its mechanism of action and its interactions with specific proteins and enzymes in cells. Additionally, its potential use as a tool for studying protein-protein interactions could also be explored further.
Synthesis Methods
The synthesis of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves several steps. One of the most common methods involves the condensation of 4-(1H-pyrrol-1-yl)benzaldehyde with 3-acetylindole in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to produce the final product.
Scientific Research Applications
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have several applications in scientific research. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. Other potential applications include its use as a tool for studying protein-protein interactions, as well as its use in the development of new drugs for the treatment of various diseases.
properties
Product Name |
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-3-[2-oxo-2-(4-pyrrol-1-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C21H18N2O3/c1-22-18-7-3-2-6-17(18)21(26,20(22)25)14-19(24)15-8-10-16(11-9-15)23-12-4-5-13-23/h2-13,26H,14H2,1H3 |
InChI Key |
HVWIYYGOCFPYNX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N4C=CC=C4)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N4C=CC=C4)O |
Origin of Product |
United States |
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